1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
Description
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) (CAS: 374553-37-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.20 g/mol . Its structure combines pyrazole and quinoxaline moieties, with a methyl substituent at the 3-position. This compound has garnered attention for its optoelectronic properties, particularly as a green-emitting dopant in organic light-emitting diodes (OLEDs), achieving electroluminescent efficiencies of 7.5–9.7 cd A⁻¹ and narrow emission bandwidths (~65–70 nm) . Its synthesis often involves modified Cadogan cyclization using triphenylphosphine and microwave irradiation, which reduces reaction time and improves yields .
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14) |
InChI Key |
ZQSKDUJFZDLMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation Method
This is the most commonly used method for synthesizing 1H-pyrazolo[3,4-b]quinolines, including the 3-methyl derivatives. The reaction involves the condensation of o-aminocarbonyl compounds such as o-aminobenzaldehydes, o-aminoacetophenones, or o-aminobenzophenones with pyrazolones under reflux conditions, typically in boiling ethylene glycol.
- Reaction Scheme: The key bond formations occur between the nitrogen at position 9 (N9) and carbon 9a (C9a), and between carbon 3a (C3a) and carbon 4 (C4) of the quinoline ring system.
- Reagents: Pyrazolones substituted with methyl, phenyl, or hydrogen groups are used.
- Conditions: The reaction is often carried out under reflux in ethylene glycol or via microwave-assisted condensation on clay supports to enhance yields.
- Yields: Reported yields range from 20% to 85%, depending on substituents and reaction conditions.
| Parameter | Details |
|---|---|
| Key reactants | o-Aminobenzaldehyde / o-aminoacetophenone + pyrazolone derivatives |
| Solvent | Ethylene glycol, sometimes microwave-assisted clay support |
| Temperature | Reflux (~197 °C for ethylene glycol) |
| Reaction time | Several hours, or minutes under microwave |
| Yield range | 20–85% |
This method is versatile but limited by the availability of suitable o-aminocarbonyl compounds.
Syntheses Based on Anthranilic Acid and Derivatives
The Niementowski reaction is a classical approach where anthranilic acid reacts with ketones or aldehydes to form 4-hydroxyquinolines, which can be further transformed into 1H-pyrazolo[3,4-b]quinolines.
- Key steps: Anthranilic acid condenses with pyrazolones in the presence of anhydrous sodium acetate.
- Outcome: Attempts to synthesize 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline were partially successful, with only traces of the desired pyrazoloquinolines detected.
- Limitations: The reaction efficiency depends on the substitution pattern and reaction conditions, often requiring optimization.
| Parameter | Details |
|---|---|
| Key reactants | Anthranilic acid + ketones/aldehydes + pyrazolones |
| Catalyst/base | Anhydrous sodium acetate |
| Conditions | Heating under reflux |
| Yield | Variable; often low for substituted pyrazoloquinolines |
This method is less commonly used due to lower yields and selectivity issues but remains important for certain derivatives.
Multicomponent Reactions Based on 4-Amino-3-carboxypyrazole Derivatives
Multicomponent reactions involving 4-amino-3-carboxypyrazole derivatives allow the construction of the pyrazoloquinoline core by reacting pyrazole derivatives with cyclohexanone and aniline in the presence of phosphorus pentoxide and N,N-dimethyl-N-cyclohexylamine.
- Process: Formation of tetrahydro-1H-pyrazolo[3,4-b]quinoline intermediates, which are then oxidized to fully aromatic systems using oxidants like 9,10-phenantrenoquinone.
- Advantages: This method allows incorporation of various substituents and offers a route to fully aromatic pyrazoloquinolines.
- Yields and conditions: The reactions require careful control of oxidation steps and the use of specific catalysts.
| Parameter | Details |
|---|---|
| Key reactants | 4-Amino-3-carboxypyrazole derivatives + cyclohexanone + aniline |
| Catalysts/oxidants | Phosphorus pentoxide, N,N-dimethyl-N-cyclohexylamine, 9,10-phenantrenoquinone |
| Conditions | Multicomponent reaction followed by oxidation |
| Yield | Moderate to good, depending on substituents |
This method is useful for synthesizing substituted pyrazoloquinolines with potential biological activity.
Pfitzinger Synthesis
The Pfitzinger reaction utilizes isatin or its derivatives as starting materials, which undergo ring opening under basic conditions to form keto-acids. These keto-acids then condense with aldehydes or ketones to form quinoline derivatives.
- Mechanism: The isatin ring opens to a keto-acid intermediate, which then undergoes condensation and cyclization.
- Application: This approach is suitable for synthesizing pyrazoloquinolines with carboxylic acid functionalities that can be decarboxylated to yield the target compounds.
- Conditions: Basic environment, moderate heating.
| Parameter | Details |
|---|---|
| Key reactants | Isatin derivatives + aldehydes/ketones |
| Conditions | Basic medium, heating |
| Intermediate | Keto-acid formed by ring opening |
| Yield | Variable; decarboxylation may be required |
The Pfitzinger synthesis is a classical route that complements other methods, especially when o-aminobenzaldehydes are less accessible.
Synthesis Based on 5-Chloro-4-aroyl/Formylpyrazoles
This method involves the preparation of 5-chloro-4-aroyl or formylpyrazoles, which then undergo cyclization and rearrangement reactions to form the pyrazoloquinoline skeleton.
- Preparation of intermediates: 5-chloro-4-formylpyrazoles are obtained by formylation of 5-chloropyrazoles using Vilsmeier–Haack reagents (DMF/POCl3).
- Cyclization: Reaction with anilines under high temperature (110–210 °C) leads to pyrazoloquinoline derivatives.
- Mechanistic insight: The reaction proceeds via nucleophilic substitution and rearrangements, differing from classical Brack’s reaction mechanisms.
| Parameter | Details |
|---|---|
| Key reactants | 5-Chloropyrazoles, aromatic acid chlorides, anilines |
| Reagents | DMF/POCl3 for formylation, phosphorus oxychloride for chlorination |
| Conditions | Melt reactions at 110–210 °C, 2–3 hours |
| Yield | Moderate to good; intermediates can be isolated |
This approach is suited for synthesizing pyrazoloquinolines with chloro and aroyl substituents, expanding the chemical diversity.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Friedländer Condensation | o-Aminobenzaldehydes + pyrazolones | Reflux in ethylene glycol or microwave-assisted | 20–85% | Most common, versatile |
| Anthranilic Acid Derivatives (Niementowski) | Anthranilic acid + ketones/aldehydes + pyrazolones | Reflux with sodium acetate | Low to moderate | Classical, limited yields |
| Multicomponent with 4-Amino-3-carboxypyrazoles | Pyrazole derivatives + cyclohexanone + aniline | Phosphorus pentoxide catalysis, oxidation steps | Moderate | Allows diverse substitution |
| Pfitzinger Synthesis | Isatin derivatives + aldehydes/ketones | Basic environment, heating | Variable | Useful when o-aminobenzaldehydes unavailable |
| 5-Chloro-4-aroyl/Formylpyrazoles | 5-Chloropyrazoles + acid chlorides + anilines | Melt reactions 110–210 °C | Moderate | Enables chloro/aroyl substitution |
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Applications
1H-Pyrazolo[3,4-b]quinoxaline compounds have been extensively studied for their biological activities:
- Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds bearing specific substituents have been tested against various cancer cell lines and exhibited significant cytotoxic effects.
- Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activity against a range of pathogens. Their effectiveness is attributed to their ability to disrupt microbial membranes or inhibit essential enzymatic pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.
Photophysical Properties
The photophysical characteristics of 1H-pyrazolo[3,4-b]quinoxaline derivatives make them suitable for applications in optoelectronics:
- Fluorescent Sensors : These compounds can be utilized as fluorescent probes for detecting metal ions or other analytes due to their strong fluorescence properties. Their ability to undergo photoinduced electron transfer makes them valuable in sensor technology .
- Photoinitiators in Polymer Chemistry : Certain derivatives act as effective photoinitiators in polymerization processes under UV light. This application is particularly relevant in the development of coatings and adhesives .
Material Science Applications
In addition to biological applications, 1H-pyrazolo[3,4-b]quinoxaline derivatives are being explored in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to their favorable electronic properties, these compounds can be incorporated into OLEDs, enhancing device performance and efficiency.
- Photovoltaic Devices : Their ability to absorb light and convert it into electrical energy positions them as potential materials for solar cell applications .
Case Studies
Several case studies highlight the versatility of 1H-pyrazolo[3,4-b]quinoxaline:
- Anticancer Research : A study evaluated a series of synthesized derivatives against breast cancer cell lines (MCF-7). The results indicated that specific modifications on the quinoxaline ring led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
- Fluorescent Sensing : Another investigation focused on developing a fluorescent sensor using a derivative of 1H-pyrazolo[3,4-b]quinoxaline for detecting copper ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity towards copper ions with a detection limit in the nanomolar range .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: The methyl group in 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl enhances electron-donating capacity, improving luminescence efficiency compared to non-methylated analogues like 1H-Pyrazolo[3,4-f]quinoxaline .
- Amino vs. Methyl Groups: 3-Amino derivatives (e.g., 40254-90-8) exhibit distinct electronic properties, making them suitable for biological applications (e.g., kinase inhibition) rather than optoelectronics .
Key Observations :
- Microwave-assisted synthesis (e.g., for 374553-37-4) significantly outperforms traditional methods in efficiency and yield .
- Friedländer condensation remains a reliable route for unsubstituted pyrazoloquinolines but struggles with sterically hindered derivatives .
Optoelectronic Performance
Table 3: Photophysical and Electroluminescent Properties
Key Observations :
- The methyl-substituted quinoxaline derivative exhibits near-unity fluorescence quantum yields, outperforming quinoline-based analogues .
- Styrylquinoline copolymers show broader emission spectra but lower efficiency compared to pyrazoloquinoxalines .
Biological Activity
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, highlighting significant research findings and case studies.
Synthesis
The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline derivatives typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with hydrazine derivatives in the presence of various catalysts. The resulting compounds are often evaluated for their biological activities.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]quinoxaline derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds synthesized from this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives inhibited bacterial growth by over 90% at concentrations as low as 100 μg/mL .
- Antifungal Activity : Some derivatives demonstrated antifungal properties against pathogens such as Pythium debaryanum and Pyricularia oryzae, with growth inhibition rates exceeding 90% at specific concentrations .
Anti-Cancer Activity
1H-Pyrazolo[3,4-b]quinoxaline compounds have been investigated for their anticancer potential. Notable findings include:
- Pim Kinase Inhibition : A study highlighted that several derivatives exhibited potent inhibition of Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer progression. The most effective compounds showed IC50 values in the nanomolar range against various cancer cell lines such as PA1 and DU145 .
- Cell Proliferation Inhibition : In vitro assays revealed that certain derivatives significantly reduced cell viability in human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Effects
Emerging research suggests that some pyrazolo[3,4-b]quinoxaline derivatives may possess neuroprotective properties. A study indicated that these compounds could modulate signaling pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment in conditions like Alzheimer’s disease .
Case Studies
The biological activities of 1H-Pyrazolo[3,4-b]quinoxaline derivatives are attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key kinases involved in cell signaling and proliferation.
- Receptor Modulation : Some compounds may influence neurotransmitter receptors, contributing to their neuroprotective effects.
Q & A
Q. What are the foundational synthesis routes for 1H-Pyrazolo[3,4-b]quinoxaline derivatives, including the 3-methyl variant?
The classical approach involves condensation reactions between aromatic aldehydes and 5-N-arylpyrazoles. For example, microwave-assisted synthesis (80–120°C, 15–30 min) using DMF as a solvent significantly improves reaction efficiency compared to traditional thermal methods (e.g., Friedländer synthesis) . A two-step process can also be employed, starting with 1,2-diaminobenzene and p-methoxyphenyl derivatives, followed by cyclization under acidic or basic conditions . Key intermediates include 1-phenyl-3-(p-methoxyphenyl)-1H-pyrazolo[3,4-b]quinoxaline (PQXOMe), which can be demethylated to yield hydroxylated derivatives .
Q. Which spectroscopic and analytical methods are critical for characterizing 3-methyl-1H-pyrazolo[3,4-b]quinoxaline?
Essential techniques include:
- Mass spectrometry : Confirm molecular weight (184.19732 g/mol) and fragmentation patterns .
- NMR spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm for quinoxaline protons) and methyl groups (δ 2.5–3.0 ppm) .
- InChI coding : Use
1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14)to validate structural integrity . - X-ray crystallography : Resolve regioisomeric ambiguities in cyclization products (e.g., 6-phenyl-6H-triazadibenzo derivatives vs. indeno-pyrazoloquinolines) .
Q. How can researchers ensure purity during synthesis, particularly for optoelectronic applications?
Purification methods include:
- Recrystallization : Use ethanol or DMSO as solvents for high-purity crystals (>97%) .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients to separate regioisomers .
- Sublimation : For vapor-deposited thin films in electroluminescent devices, ensure minimal impurities to achieve external quantum efficiencies >1% .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to enhance yields of 3-methyl-1H-pyrazolo[3,4-b]quinoxaline derivatives?
Key parameters:
- Temperature : Maintain 100–120°C to accelerate cyclization without decomposition .
- Solvent selection : DMF or DMSO enhances microwave absorption and reaction homogeneity .
- Catalyst-free conditions : Avoid side reactions by omitting acids/bases in microwave protocols .
- Yield comparison : Microwave methods achieve ~85% yield vs. 50–60% in traditional thermal reactions .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazoloquinoxaline derivatives?
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .
- Nucleophile reactivity : For 6,7-difluoroquinoxaline derivatives, prioritize reactions with soft nucleophiles (e.g., 3-methyl-1-phenylpyrazol-5-one) to avoid competing pathways .
- Regioselectivity control : Substituent positioning (e.g., 2-halophenyl groups) directs cyclization toward triazadibenzo or indeno products, impacting yields .
Q. How does 3-methyl-1H-pyrazolo[3,4-b]quinoxaline function in optoelectronic devices?
- Electroluminescent layers : The compound’s planar structure facilitates electron-hole recombination in double-layer organic LEDs, achieving luminous efficiencies of 1.5 lm/W and brightness >1000 cd/m² at <10 V .
- Charge transport : Nitrogen-rich heterocycles enhance electron injection from Mg:Ag cathodes, reducing turn-on voltages .
- Stability : Methyl groups improve thermal stability (mp 273–278.5°C), critical for vapor deposition in device fabrication .
Q. How should researchers address unexpected intramolecular cyclization products during synthesis?
- Mechanistic analysis : Use DFT calculations to predict cyclization pathways (e.g., 4-(2-halophenyl) derivatives favoring 6H-triazadibenzo products over indenoquinolines) .
- Halogen effects : Bromine or iodine at the 2-position increases steric hindrance, shifting selectivity toward indeno derivatives .
- Post-reaction modifications : Functionalize unexpected products (e.g., azulene analogs) as novel optoelectronic building blocks .
Methodological Considerations
- Data reproducibility : Cross-reference synthetic protocols from Sachs and Becherescu (condensation routes) and Danel et al. (microwave optimization) .
- Safety protocols : Handle halogenated intermediates (e.g., 6,7-difluoroquinoxaline) in fume hoods due to toxicity risks .
- Environmental compliance : Avoid releasing reaction byproducts (e.g., hydrogen chloride) into ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
